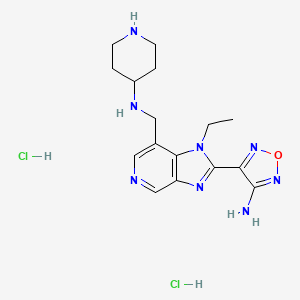

SB 747651A Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SB-747651A dihydrochloride is a potent MSK1 inhibitor; also inhibiting other AGC group kinases.

Wissenschaftliche Forschungsanwendungen

Hemmung der Mitogen- und Stress-aktivierten Kinase 1 (MSK1)

SB 747651A Dihydrochlorid ist ein potenter, ATP-kompetitiver Inhibitor für die Mitogen- und Stress-aktivierte Kinase 1 (MSK1). Es zielt auf die N-terminale Kinasdomäne mit einem IC50 von 11 nM {svg_1} {svg_2} {svg_3}. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle von MSK1 in verschiedenen biologischen Prozessen.

Hemmung anderer Kinasen der AGC-Gruppe

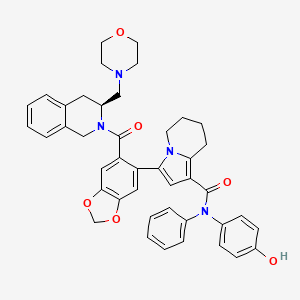

Neben MSK1 hemmt this compound auch andere Kinasen der AGC-Gruppe {svg_4} {svg_5}. Dies erweitert seine Anwendbarkeit in der Kinasenforschung.

Hemmung der Proteinkinase A (PKA)

This compound hat sich als Hemmstoff für PKA erwiesen {svg_6} {svg_7}. PKA ist an vielen zellulären Prozessen beteiligt, und diese Verbindung kann zur Untersuchung ihrer Funktionen verwendet werden.

Hemmung der Proteinkinase B (PKB)

Diese Verbindung hemmt auch PKB {svg_8} {svg_9}. PKB, auch bekannt als Akt, spielt eine Schlüsselrolle in mehreren zellulären Prozessen wie Glukosemetabolismus, Apoptose, Zellproliferation, Transkription und Zellmigration.

Hemmung der Ribosomalen S6-Kinase (RSK)

This compound hemmt RSK {svg_10} {svg_11}. RSK ist an der Signaltransduktion beteiligt und beeinflusst eine Vielzahl zellulärer Prozesse.

Hemmung der p70 S6-Kinase

Diese Verbindung hemmt die p70 S6-Kinase {svg_12} {svg_13}. Die p70 S6-Kinase ist entscheidend für den Zellzyklusfortschritt, die Zellgröße und das Zellüberleben.

Hemmung der Rho-assoziierten Spulen-Spulen-Kinase (ROCK)

This compound hemmt effektiv ROCK-II {svg_14}. ROCK spielt eine wichtige Rolle bei verschiedenen zellulären Funktionen, darunter Kontraktion, Motilität, Proliferation und Apoptose.

Blockierung der IL-10-Produktion in Makrophagen

This compound blockiert die IL-10-Produktion in Makrophagen {svg_15} {svg_16}. IL-10 ist ein entzündungshemmendes Zytokin, und diese Eigenschaft könnte in der Entzündungsforschung nützlich sein.

Wirkmechanismus

Target of Action

SB 747651A dihydrochloride is a potent, ATP-competitive inhibitor of the mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, it also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .

Mode of Action

As an ATP-competitive inhibitor, SB 747651A dihydrochloride competes with ATP for binding to the active site of its target kinases, thereby preventing the phosphorylation and subsequent activation of these kinases .

Biochemical Pathways

The primary target of SB 747651A dihydrochloride, MSK1, is a nuclear protein kinase that regulates transcription downstream of the ERK1/2 and p38α MAPKs via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 . By inhibiting MSK1, SB 747651A dihydrochloride can affect these downstream signaling pathways .

Pharmacokinetics

As a dihydrochloride salt, it is likely to have good water solubility and stability .

Result of Action

In cells, SB 747651A dihydrochloride fully inhibits MSK activity at concentrations of 5-10 μM . It has been found to block the production of the anti-inflammatory cytokine IL-10 in macrophages . This suggests that it may have a role in modulating immune responses.

Biochemische Analyse

Biochemical Properties

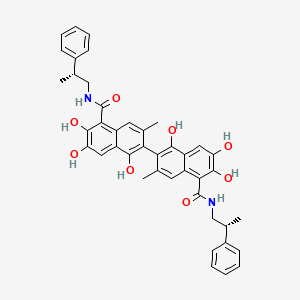

SB 747651A Dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as MSK1, MSK2, PKA, PKB, RSK, and p70S6K . The nature of these interactions is competitive, as SB 747651A Dihydrochloride competes with ATP for binding to these enzymes .

Cellular Effects

SB 747651A Dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks IL-10 production in macrophages .

Molecular Mechanism

The molecular mechanism of action of SB 747651A Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor, it binds to the ATP-binding site of enzymes, thereby inhibiting their activity .

Dosage Effects in Animal Models

The effects of SB 747651A Dihydrochloride vary with different dosages in animal models

Eigenschaften

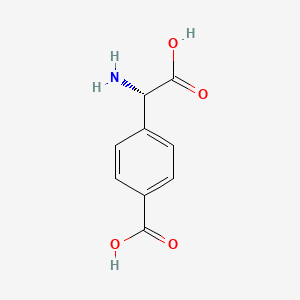

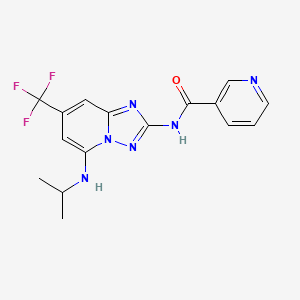

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCQHARLPNLHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.